2-Chloro-4-methoxybenzaldehyde
Overview
Description
2-Chloro-4-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7ClO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
As an aldehyde, it can potentially interact with various biological molecules, such as proteins and nucleic acids .
Mode of Action
2-Chloro-4-methoxybenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with nitrogen-containing compounds to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that aldehydes can participate in various biochemical reactions, including the formation of schiff bases and michael additions .
Pharmacokinetics
The compound’s molecular weight (17059 Da) and its lipophilic nature suggest that it may have good bioavailability .
Result of Action
Aldehydes in general can cause protein dysfunction and dna damage, leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-4-methoxybenzaldehyde involves the formylation of 2-chloro-4-methoxyanisole. This can be achieved using a combination of dichloromethyl methyl ether and titanium tetrachloride as the formylation reagents . The reaction typically proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available precursors such as chloroanisoles. The process may include chlorination, methoxylation, and subsequent formylation steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium hydroxide can be used under appropriate conditions.
Major Products:
Oxidation: 2-Chloro-4-methoxybenzoic acid.
Reduction: 2-Chloro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
Comparison with Similar Compounds
- 2-Chloro-4-hydroxybenzaldehyde
- 2-Chloro-3-methoxybenzaldehyde
- 4-Methoxybenzaldehyde
Comparison:
- 2-Chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
- 2-Chloro-3-methoxybenzaldehyde: The position of the methoxy group is different, which can affect the compound’s chemical properties and reactivity.
- 4-Methoxybenzaldehyde: Lacks the chlorine substituent, resulting in different reactivity and potential applications .
2-Chloro-4-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGKOEQZKMSICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429431 | |
Record name | 2-chloro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54439-75-7 | |
Record name | 2-chloro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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